molecular formula C11H10N2O B079335 4-Methyl-6-phenylpyridazin-3(2H)-one CAS No. 13300-09-9

4-Methyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B079335
CAS No.: 13300-09-9
M. Wt: 186.21 g/mol
InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

13300-09-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

HNZITGUYCFHIMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Key on ui other cas no.

13300-09-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Csende, F et al. Synthesis, 1995, 1240-1242) 7.0 g (35 mmol) of 13 was dissolved in 30 ml of acetonitrile in a 250 ml single-necked round bottom flask. 11.3 g (84 mmol, 2.4 equiv) of anhydrous copper (H) chloride Was added to the solution and the reaction mixture was heated to reflux for 2 hours. To control the HCl gas that formed during the course of the reaction, a NaOH solution was used to absorb the HCl that escapes from dry tube. The reaction mixture was cooled to ambient temperature, and placed into an ice-water bath. 150 mL of ice-water was added to quench the reaction. The mixture was stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate was then collected by filtration (pH of the filtrate is 0-1) and washed first with 1N HCl (100 mL), then with Milli-Q water (5×100 mL). To remove remaining copper by-products, the filter cake was stirred in 1N HCl (150 mL) for 0.5 h and then filtered. The filter cake was washed with water until the filtrate is at pH 7 (approximately 7 washes). The solid was dried over a medium flit sintered glass funnel in vacuo to give 14 as a light gray powder in 93.8% yield, 1H NMR (DMSO-d6): δ 7.95 (s, 1H), 7.85 (d, J=7.5 Hz; 2H), 7.47 (m, 2H), 7.43 (m, 1H), 2.13 (s, 3H). HPLC (tr/purity): 21.48 min, >97%; ESI m/z (MeOH) 187.36 (MH+).
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
93.8%

Synthesis routes and methods II

Procedure details

7.0 g (35 mmole) of 2 is placed in a 250 ml single-necked round bottom flask followed by 30 mL of acetonitrile. The mixture is stirred to allow 2 to dissolve. 11.3 g (84 mole, 2.4 equiv.) of anhydrous copper (II) chloride is added to the solution to give a green-yellow suspension. A reflux condenser is connected to the flask and a dry tube filled with anhydrous CaCl2 is fitted to the top of the condenser. To control the HCl gas that forms during the course of the reaction, a NaOH solution is used to absorb the HCl that escapes from dry tube. The reaction mixture is heated to reflux, and the color of the reaction suspension changes to dark green upon heating. When the reaction is complete (after refluxing for 2 h), the flask is removed from the oil bath and cooled to ambient temperature. The reaction is cooled in an ice-water bath and 150 mL of ice-water is added to quench the reaction. The mixture is stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate is collected by filtration (pH of the filtrate is 0-1) and washed with 100 mL of 1N HCl solution, then 100 mL of water 5 times. To remove remaining copper by products that are trapped in the solid, the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h and filtered. The filter cake is subsequently washed with Milli-Q water until the filtrate is at pH 7 (approximately 7 washes). The solid is dried over a medium frit sintered glass funnel in vacuo to give 3 as a light gray powder in 93.8% yield. [See Eddy, S et al. Synthetic Communications, 2000, 30(1), 1-7.Csende, F et al. Synthesis, 1995, 1240-12420]
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
93.8%

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